molecular formula C14H10FNO B1396749 2-(Benzyloxy)-5-fluorobenzonitrile CAS No. 945614-14-2

2-(Benzyloxy)-5-fluorobenzonitrile

Cat. No. B1396749
M. Wt: 227.23 g/mol
InChI Key: URIQKEYISJKWRU-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-5-fluorobenzonitrile” likely refers to a compound that contains a benzene ring with a benzyloxy group (a benzyl group attached to an oxygen atom) and a fluorine atom attached at the 2nd and 5th positions, respectively, and a nitrile group attached at an unspecified position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with a fluorinating agent to introduce the fluorine atom, and a nitrile group could be introduced through a suitable cyano transfer reagent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, a benzyloxy group, a fluorine atom, and a nitrile group . The exact structure would depend on the positions of these groups on the benzene ring.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene ring could undergo electrophilic aromatic substitution reactions, and the nitrile group could undergo reactions such as hydrolysis, reduction, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties such as melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Novel Compounds

2-(Benzyloxy)-5-fluorobenzonitrile and related compounds play a significant role in the synthesis of various novel chemical structures. For instance, a study developed a microwave-assisted, fluorous synthetic route to 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines using a strategy involving 2-fluorobenzonitrile (Ang et al., 2013). Additionally, another study focused on the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating the general applicability of this transformation in creating aryl bromides and chlorides from aryl boronic acids (Szumigala et al., 2004).

Radiochemistry and Imaging

In radiochemistry, fluorobenzonitriles are utilized in developing imaging agents. One study synthesized 18F-labeled pyridaben analogs for potential myocardial perfusion imaging with PET, using a tosylate labeling precursor derived from 2-fluorobenzonitrile (Mou et al., 2012).

Chemical Reactions and Structural Studies

Several studies have investigated the chemical reactions and structural properties of compounds like 2-(Benzyloxy)-5-fluorobenzonitrile. For example, a study explored the radical anions of aromatic carbonitriles as reagents for arylating fluorinated benzonitriles (Peshkov et al., 2019). In another study, the rotational spectra of fluorinated benzonitriles were investigated using Fourier transform microwave spectroscopy, providing insights into their electronic structure (Kamaee et al., 2015).

Safety And Hazards

As with any chemical compound, handling “2-(Benzyloxy)-5-fluorobenzonitrile” would require appropriate safety precautions. This could include wearing personal protective equipment, avoiding inhalation or contact with skin or eyes, and ensuring adequate ventilation .

Future Directions

The future directions for research on this compound would depend on its potential applications. This could include further studies to explore its synthesis, properties, and possible uses .

properties

IUPAC Name

5-fluoro-2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIQKEYISJKWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284327
Record name 5-Fluoro-2-(phenylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-5-fluorobenzonitrile

CAS RN

945614-14-2
Record name 5-Fluoro-2-(phenylmethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945614-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(phenylmethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 12 L, 4-neck round bottom flask equipped with a mechanic stirrer and temperature probe, a suspension of sodium hydride (74 g, 1.82 mol) in DMF (1.95 L) was added benzyl alcohol (142 g, 1.3 mol) through a dropping funnel slowly over 30 minutes in an ice bath under nitrogen. The mixture was stirred in an ice bath (0° C.) for 120 minutes, a solution of 2,5-difluorobenzonitrile (180 g, 1.3 mol) in DMF (650 mL) was added through a dropping funnel over 35 minutes. The resulting mixture was warmed up to room temperature. After 2 hours, the mixture was cooled in an ice bath (4° C.) and quenched with saturated NH4Cl (130 mL) followed by the addition of water (2.6 L×3). The slurry was stirred at room temperature overnight and the precipitate was filtered and washed with water (650 mL×3). The solid was dried in vacuum for 2 days to give 292 g (99.3%) of the desired compound. 1H NMR (400 MHz, DMSO-d6) δ 7.78 (dd, 1H, J=3.2 Hz, J=8.2 Hz), 7.5-7.76 (m, 1H), 7.35-7.48 (m, 6H), 5.28 (s, 2H).
Quantity
74 g
Type
reactant
Reaction Step One
Name
Quantity
1.95 L
Type
solvent
Reaction Step One
Quantity
142 g
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
solvent
Reaction Step Three
Yield
99.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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